

Determining the Melting Point of Purified 5-Bromoisoquinoline: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromoisoquinoline

Cat. No.: B027571

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For researchers, scientists, and professionals engaged in drug development, the accurate determination of a compound's melting point is a critical indicator of purity. This guide provides a comparative analysis of methods for determining the melting point of purified **5-Bromoisoquinoline**, a key intermediate in pharmaceutical synthesis. We present experimental data, detailed protocols for common methodologies, and a comparison with structurally related compounds.

Comparison of Melting Points: 5-Bromoisoquinoline and Analogues

The melting point of a compound is highly sensitive to impurities, which tend to depress and broaden the melting range. The data presented below for **5-Bromoisoquinoline** reflects values for a purified substance. For comparison, the melting points of structurally similar heterocyclic compounds are also listed.

Compound Name	Structure	Reported Melting Point (°C)
5-Bromoisoquinoline	5-Bromoisoquinoline	83-87[1][2][3][4]
5-Bromoisoquinoline (after chromatography)	5-Bromoisoquinoline	81-82[1]
Quinoline	Quinoline	-15
Isoquinoline	Isoquinoline	26-28
5-Chloroisoquinoline	5-Chloroisoquinoline	69-73
5-Nitroisoquinoline	5-Nitroisoquinoline	106-109

Key Observation: The substitution pattern on the isoquinoline ring significantly influences the melting point. The unsubstituted parent compounds, quinoline and isoquinoline, have low melting points. Halogen substitution increases the melting point, with the chloro-substituted analogue having a lower melting point than the bromo-substituted one. The strong electron-withdrawing nitro group in the 5-position leads to a substantially higher melting point, reflecting stronger intermolecular forces in the crystal lattice.

Experimental Protocols for Melting Point Determination

Two primary methods are employed for the determination of melting points in a laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point range of a crystalline solid.[1]

Protocol:

- Sample Preparation:

- Ensure the purified **5-Bromoisoquinoline** sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
- If the crystals are large, gently crush them into a fine powder using a mortar and pestle.
- Tap the open end of a capillary tube (sealed at one end) into the powdered sample.
- Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup:
 - Insert the packed capillary tube into the heating block of a melting point apparatus.
 - Place a calibrated thermometer in the designated slot.
- Measurement:
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of **5-Bromoisoquinoline**.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
 - Observe the sample through the magnifying eyepiece.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

Differential Scanning Calorimetry (DSC)

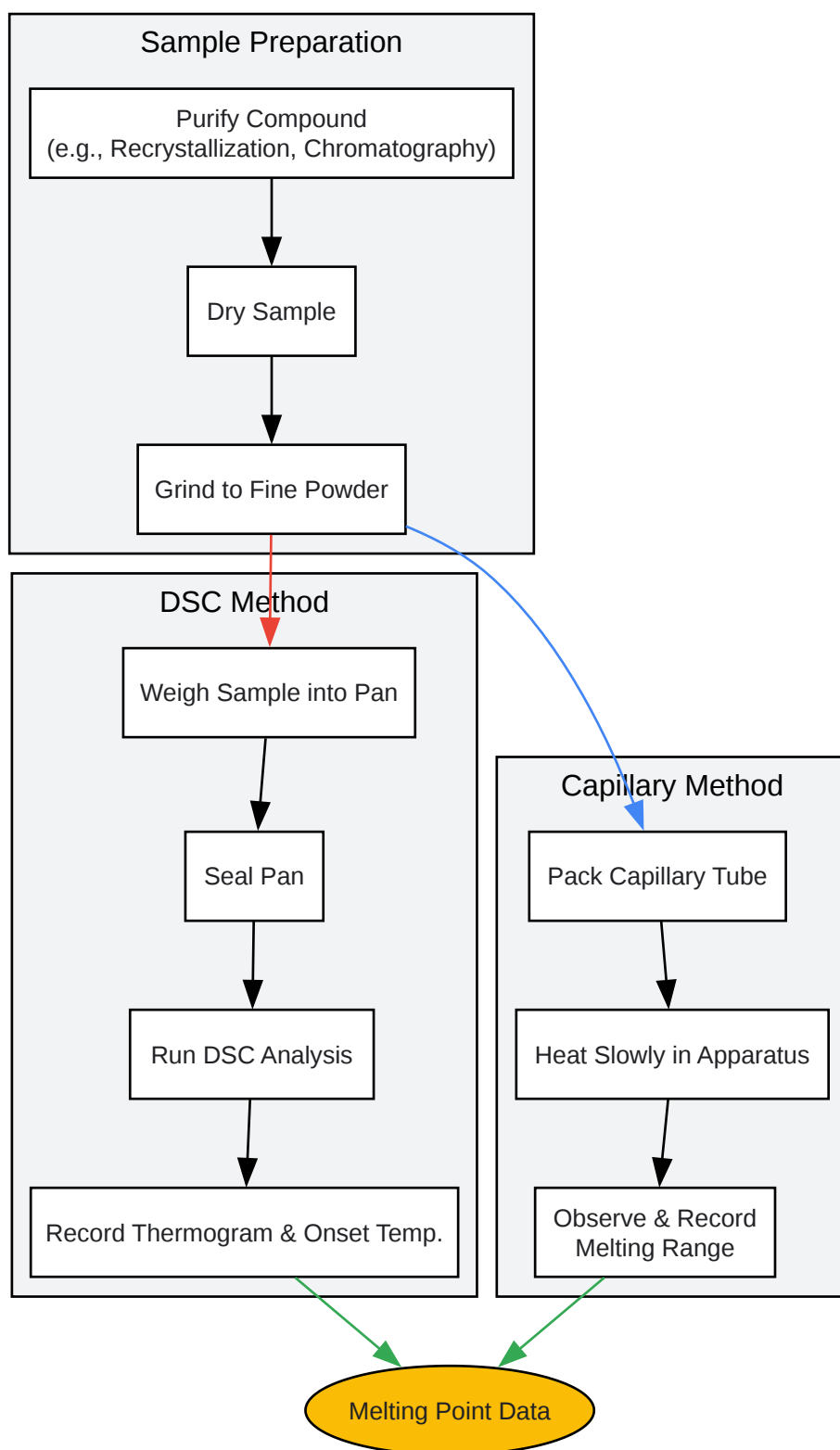
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point.

Protocol:

- Sample Preparation:
 - Accurately weigh 1-5 mg of the purified **5-Bromoisoquinoline** into an aluminum DSC pan.
 - Seal the pan with a lid.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Set the initial temperature to at least 20°C below the expected melting point.
 - Set the final temperature to at least 20°C above the expected melting point.
 - Set a linear heating rate (e.g., 5-10°C per minute).
 - Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.
- Measurement and Analysis:
 - Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
 - The melting of the sample will be observed as an endothermic peak on the resulting thermogram.
 - The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point of a purified compound.



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Caption: General workflow for melting point determination.

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